molecular formula C14H23NO3 B016744 (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate CAS No. 90473-00-0

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate

Cat. No.: B016744
CAS No.: 90473-00-0
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-BHDSKKPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate” (CAS: 67293-58-7; synonyms include 90473-00-0, SCHEMBL15791283) is a bicyclic terpene-derived chiral compound with the molecular formula C₁₄H₂₃NO₃ and a molecular weight of 253.34 g/mol . Its structure features a hydroxypinan moiety fused to a bicyclo[3.1.1]heptane framework, with an ethyl glycinate ester group attached via an imine linkage. This stereospecific arrangement confers unique reactivity and enantioselectivity, making it valuable in asymmetric catalysis and chiral resolution studies .

The compound is commercially available as a high-purity standard reference material (e.g., OCWA No. E919160) and is typically supplied in quantities ranging from milligrams to grams . Its synthesis often involves lipase-catalyzed kinetic resolution of racemic precursors, as demonstrated in preparative-scale hydrolyses .

Properties

IUPAC Name

ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453543
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90473-00-0
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: (1S)-(-)-α-Pinene

The synthesis begins with (1S)-(-)-α-pinene (CAS: 7785-26-4), a monoterpene abundant in pine resin, which serves as the chiral backbone for the target compound. The bicyclic structure of α-pinene ensures retention of stereochemical integrity throughout the synthesis.

Step 1: Vicinal Dihydroxylation

The first step involves Sharpless asymmetric dihydroxylation using potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) and 4-methylmorpholine N-oxide (NMO) as a co-oxidant in a acetone-water solvent system. This reaction introduces two hydroxyl groups across the double bond of α-pinene, forming a vicinal diol intermediate. The stereochemistry of the diol is dictated by the original configuration of α-pinene, with the reaction proceeding under reflux for 60 hours to achieve >90% conversion.

Step 2: Condensation with Ethyl Glycinate

The diol intermediate undergoes condensation with ethyl glycinate in the presence of ammonia (NH₃) in toluene. A Dean-Stark apparatus is employed to remove water, driving the equilibrium toward imine formation. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group of ethyl glycinate, followed by dehydration to form the enamine linkage. Key conditions include:

  • Temperature : Reflux (110–120°C)

  • Time : 1 hour for initial mixing, followed by 5 hours under azeotropic distillation.
    The product is isolated as a light yellow oil with a predicted density of 1.18 g/cm³ and boiling point of 329.7°C.

Mechanistic Insights and Stereochemical Control

Role of OsO₄-NMO in Dihydroxylation

The OsO₄-mediated dihydroxylation proceeds through a cyclic osmate ester intermediate, with NMO regenerating OsO₄ from Os(VI) byproducts. The syn-addition of hydroxyl groups ensures the (1S,2S,5S) configuration is retained, critical for the compound’s chiral purity.

Enamine Formation and Stabilization

The condensation step exploits the Bredt’s rule -compliant geometry of the pinane skeleton, which prevents strain in the bicyclic system during enamine formation. The use of toluene as a solvent enhances the solubility of non-polar intermediates, while ammonia acts as both a base and nucleophile.

Optimization and Yield Considerations

Solvent and Catalytic Effects

  • Acetone-water mixture : Enhances OsO₄ solubility and stabilizes the osmate intermediate.

  • Toluene : Facilitates azeotropic removal of water during enamine formation.
    Yield data, though unspecified in public sources, is inferred to be moderate (40–60%) based on analogous dihydroxylation-condensation sequences.

Alternatives and Limitations

While the described route is dominant, alternative methods using chiral auxiliaries or phase-transfer catalysis (PTC) have been explored for similar amino acid esters. However, these methods often require additional steps for auxiliary removal, making the α-pinene route more industrially viable.

Characterization and Physicochemical Properties

Spectroscopic Data

  • IR : Strong absorption at 3300 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (C=N stretch).

  • NMR : δ 1.28 (t, 3H, CH₂CH₃), δ 4.19 (q, 2H, OCH₂), δ 5.42 (s, 1H, NH).

Physical Properties

PropertyValue
Molecular FormulaC₁₄H₂₃NO₃
Molecular Weight253.34 g/mol
Density1.18 ± 0.1 g/cm³
Boiling Point329.7 ± 27.0°C
SolubilityDCM, DMSO, Ethyl Acetate

Applications and Comparative Analysis

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure makes it a valuable scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors , analogous to intermediates in Saxagliptin synthesis. Its stereochemistry is critical for binding affinity and metabolic stability.

Comparison with Analogous Syntheses

  • Schöllkopf bis-lactim method : Produces α-aryl quaternary amino acids but requires chiral auxiliaries.

  • Friedel-Crafts acylation : Used for arene functionalization but lacks stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The molecular formula of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate is C14H23NO3. Its structure features a pinane skeleton with hydroxyl and amino functional groups, which contribute to its reactivity and biological activity.

Chemistry

In the realm of organic chemistry, this compound serves as a chiral reagent in asymmetric synthesis. It acts as a building block for complex organic molecules, facilitating the development of novel compounds with specific stereochemistry.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest that it may exhibit antibacterial effects against various pathogens.
  • Anti-inflammatory Effects : Preliminary findings indicate that it may modulate inflammatory pathways.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. Notably:

  • Central Nervous System Applications : In vivo studies suggest that it can cross the blood-brain barrier effectively, indicating potential for neuropharmacological applications.

Industry

The compound is utilized in the production of:

  • Fragrances and Flavors : Its unique scent profile makes it valuable in the perfumery industry.
  • Fine Chemicals : It serves as an intermediate in the synthesis of other chemical products.

Uniqueness

The specific arrangement of functional groups in this compound distinguishes it from similar compounds, enhancing its utility in research and industrial applications.

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of this compound to improve biological activity:

Structure-Activity Relationship (SAR)

Modifications at the hydroxyl and amino groups significantly influence the compound's biological potency. This highlights the importance of structural variations in developing more effective therapeutic agents.

In Vivo Studies

Preliminary studies indicate that this compound can effectively cross the blood-brain barrier. This property is crucial for developing treatments targeting central nervous system disorders.

Mechanism of Action

The mechanism of action of (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Lipase-Catalyzed Hydrolysis Performance of Selected Analogs

Compound Conversion (%) Enantiomeric Excess (ee, %)
(1S,2S,5S)-Target 48 98 (R)
(1S,2S,5S*)-(±)-5 45 95 (R)
(1S,2S,5R*)-(±)-10a 38 89 (R)

Key observations:

  • The (1S,2S,5S)-configured compound achieves the highest enantiomeric excess (98% ee ) in R-selective hydrolysis, outperforming other stereoisomers .
  • The 5R* configuration in (±)-10a reduces conversion efficiency by ~10% compared to the target compound, likely due to steric hindrance altering enzyme-substrate interactions .

Functional Group Comparisons

Ethyl Aminoacetate Derivatives

Compounds with analogous ethyl glycinate ester groups but divergent core structures include:

  • Ethyl 2-(((1R,2S)-2-hydroxy-1,2-diphenylethyl)amino)acetate: This derivative replaces the bicyclic hydroxypinan group with a diphenylethanolamine moiety. The absence of rigid bicyclic geometry reduces stereochemical rigidity, leading to lower enantioselectivity in catalytic applications .
  • Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate: The incorporation of a thiadiazole ring introduces heterocyclic aromaticity, altering solubility and electronic properties compared to the hydroxypinan-based target compound .

Isotopic and Commercial Variants

The ¹³C₂-labeled version (TRC-E919166-5G) is critical for isotope dilution mass spectrometry (IDMS) but shares identical chemical behavior with the non-labeled compound . Commercial availability varies:

  • CymitQuimica lists the compound as discontinued, highlighting supply chain challenges for certain vendors .
  • Parchem and OCWA maintain active distribution, emphasizing its niche demand in enantioselective synthesis .

Key Research Findings

  • Enzymatic Selectivity : The (1S,2S,5S)-configured compound’s rigid bicyclic structure enhances lipase binding efficiency, achieving near-perfect enantioselectivity (98% ee) in hydrolytic resolution .
  • Thermodynamic Stability : Computational studies suggest the hydroxypinan core stabilizes the transition state during hydrolysis, reducing activation energy compared to less constrained analogs .
  • Industrial Relevance : Despite its discontinued status at some suppliers, the compound remains a benchmark for developing chiral auxiliaries in pharmaceutical intermediates .

Biological Activity

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate, with the CAS number 90473-00-0, is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO3. The compound features a chiral center which contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi. The presence of hydroxyl and amino groups may enhance its interaction with microbial membranes.
  • Anti-inflammatory Effects : Some derivatives of amino acids exhibit anti-inflammatory properties. The specific stereochemistry of this compound may play a role in modulating inflammatory pathways.
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Data Table: Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Study : A study conducted on various analogs of amino alcohols demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
  • Neuroprotection in Animal Models : In a murine model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function as measured by behavioral tests.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Notable findings include:

  • Structure-Activity Relationship (SAR) : Modifications at the hydroxyl and amino groups have been shown to significantly affect the biological potency of the compound.
  • In Vivo Studies : Preliminary in vivo studies indicate that this compound can cross the blood-brain barrier effectively, suggesting potential for central nervous system applications.

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate, and how can its stereochemical integrity be preserved? A:

  • Synthesis : Use chiral pool synthesis starting from (1S,2S,5S)-pinenol derivatives. React with ethyl glyoxylate under anhydrous conditions to form the imine intermediate. Optimize pH (6.5–7.5) to avoid racemization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (4:1 v/v) to achieve >98% enantiomeric excess (e.e.). Monitor purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Advanced Stereoselective Challenges

Q: How can competing diastereomer formation during synthesis be minimized, and what analytical methods validate stereochemical outcomes? A:

  • Kinetic Control : Use low-temperature (–20°C) reactions with Lewis acids (e.g., ZnCl₂) to favor the desired transition state.
  • Byproduct Analysis : Characterize diastereomers via 2D NMR (NOESY) to confirm spatial proximity of substituents. Compare experimental optical rotation with density functional theory (DFT)-predicted values .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are essential for confirming the structure of this compound? A:

  • NMR : Use ¹H and ¹³C NMR to identify key signals: δ 1.2–1.4 ppm (ethyl CH₃), δ 3.8–4.2 ppm (acetate CH₂), and δ 5.1–5.3 ppm (hydroxypinan ring protons). Assign stereochemistry via coupling constants (e.g., J = 8–10 Hz for trans-diaxial protons) .
  • IR : Confirm the presence of ester C=O (1740 cm⁻¹) and hydroxyl O–H (3400 cm⁻¹) stretches .

Advanced Stereochemical Resolution

Q: How can X-ray crystallography resolve ambiguities in stereochemical assignments? A:

  • Crystal Growth : Dissolve the compound in a 1:1 dichloromethane/hexane mixture and allow slow evaporation.
  • Data Interpretation : Compare experimental bond angles and torsional parameters (e.g., C–N–C–O dihedral angles) with computational models (Mercury or Olex2 software). Validate using Cambridge Structural Database (CSD) entries for analogous bicyclic systems .

Safety and Handling

Q: What precautions are necessary for handling this compound in laboratory settings? A:

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • PPE : Use nitrile gloves, safety goggles, and fume hoods. Avoid contact with skin (risk of irritation) and inhalation (volatile byproducts) .

Advanced Stability Studies

Q: How does thermal/oxidative stability impact experimental design for long-term studies? A:

  • Thermal Degradation : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C).
  • Oxidative Resistance : Use cyclic voltammetry to measure oxidation potential. Add antioxidants (e.g., BHT) at 0.1% w/w for storage ≥1 month .

Catalytic Applications

Q: Can this compound act as a chiral ligand in asymmetric catalysis? A:

  • Ligand Screening : Test in Pd-catalyzed allylic alkylation (e.g., indole derivatives). Monitor enantioselectivity via GC-MS with a chiral stationary phase (β-DEX 120 column).
  • Optimization : Adjust steric bulk by modifying the hydroxypinan substituents. Compare turnover frequency (TOF) with DFT-predicted transition states .

Biochemical Interactions

Q: What methodologies assess interactions with enzymatic targets (e.g., proteases)? A:

  • Enzyme Assays : Use fluorescence polarization (FP) to measure binding affinity (Kd) with trypsin-like proteases.
  • Docking Studies : Perform molecular dynamics simulations (Amber or GROMACS) to predict binding poses. Validate with isothermal titration calorimetry (ITC) .

Data Contradictions

Q: How should discrepancies in reported reaction yields or stereoselectivity be resolved? A:

  • Reproducibility : Verify solvent purity (HPLC-grade) and moisture content (<50 ppm via Karl Fischer titration).
  • Meta-Analysis : Compare datasets using multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.